molecular formula C23H40BrNO B1599231 (R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide CAS No. 57155-63-2

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide

Cat. No.: B1599231
CAS No.: 57155-63-2
M. Wt: 426.5 g/mol
InChI Key: BWLHHTQHGKWCGX-ZMBIFBSDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound known for its surfactant properties. It is characterized by a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head, making it useful in various applications, including detergents, disinfectants, and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of dodecyldimethylamine with alpha-methylphenacyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolates are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Production of amines or other reduced derivatives.

    Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is used as a phase transfer catalyst, facilitating reactions between aqueous and organic phases. It is also employed in the synthesis of nanoparticles and as a stabilizer in emulsions.

Biology

In biological research, this compound is used as a surfactant in the preparation of liposomes and other vesicular systems. It aids in the solubilization of membrane proteins and the disruption of cell membranes for various experimental purposes.

Medicine

In medicine, this compound is explored for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics, providing broad-spectrum activity against bacteria, fungi, and viruses.

Industry

Industrially, this compound is utilized in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties make it valuable in enhancing the cleaning efficiency and stability of various products.

Mechanism of Action

The mechanism of action of (R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with cell membranes. The hydrophobic dodecyl chain inserts into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium head interacts with negatively charged components of the cell membrane, enhancing its antimicrobial activity. This disruption of membrane structure and function is the primary mode of action against microbial cells.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Similar in structure but with a trimethylammonium head instead of the alpha-methylphenacyl group.

    Cetyltrimethylammonium bromide: Contains a longer cetyl chain, providing different surfactant properties.

    Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, widely used as a disinfectant.

Uniqueness

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide is unique due to its specific alpha-methylphenacyl group, which imparts distinct physicochemical properties and biological activity. This structural feature enhances its interaction with biological membranes and provides a broader spectrum of antimicrobial activity compared to other quaternary ammonium compounds.

Properties

CAS No.

57155-63-2

Molecular Formula

C23H40BrNO

Molecular Weight

426.5 g/mol

IUPAC Name

dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide

InChI

InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1

InChI Key

BWLHHTQHGKWCGX-ZMBIFBSDSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-]

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.